molecular formula C20H15FO2 B14445549 Benz(a)anthracene-7,12-dimethanol, 5-fluoro- CAS No. 78971-86-5

Benz(a)anthracene-7,12-dimethanol, 5-fluoro-

Cat. No.: B14445549
CAS No.: 78971-86-5
M. Wt: 306.3 g/mol
InChI Key: NVBBRRGKMPQYBI-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7,12-dimethanol, 5-fluoro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxymethyl groups at the 7th and 12th positions and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-7,12-dimethanol, 5-fluoro- typically involves multi-step organic reactions. One common approach is the fluorination of benz(a)anthracene followed by the introduction of hydroxymethyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination. Subsequent steps involve the use of formaldehyde and reducing agents to introduce the hydroxymethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-7,12-dimethanol, 5-fluoro- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of benz(a)anthracene-7,12-dicarboxylic acid.

    Reduction: Formation of benz(a)anthracene-7,12-dimethanol derivatives.

    Substitution: Formation of various substituted benz(a)anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Benz(a)anthracene-7,12-dimethanol, 5-fluoro- has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-7,12-dimethanol, 5-fluoro- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting normal cellular processes and leading to cytotoxic effects. It may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound without the hydroxymethyl and fluorine substitutions.

    7,12-Dimethylbenz(a)anthracene: A derivative with methyl groups instead of hydroxymethyl groups.

    5-Fluorobenz(a)anthracene: A derivative with only the fluorine substitution.

Uniqueness

Benz(a)anthracene-7,12-dimethanol, 5-fluoro- is unique due to the combination of hydroxymethyl and fluorine substitutions, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

78971-86-5

Molecular Formula

C20H15FO2

Molecular Weight

306.3 g/mol

IUPAC Name

[5-fluoro-12-(hydroxymethyl)benzo[a]anthracen-7-yl]methanol

InChI

InChI=1S/C20H15FO2/c21-19-9-16-17(10-22)12-5-1-2-6-13(12)18(11-23)20(16)15-8-4-3-7-14(15)19/h1-9,22-23H,10-11H2

InChI Key

NVBBRRGKMPQYBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C4=CC=CC=C4C(=C23)CO)CO)F

Origin of Product

United States

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